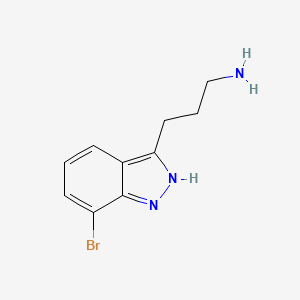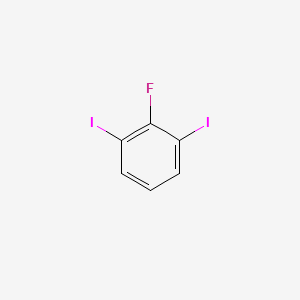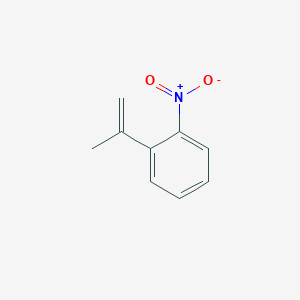
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, characterized by the presence of hydroxy and methoxy groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methylation of 1-hydroxyanthraquinone using dimethyl sulfate in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to molecular targets. The compound can induce oxidative stress in cells, leading to various biological effects. It may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione: Contains additional methoxy and methyl groups.
1,2-Dimethoxyanthracene-9,10-dione: Lacks the hydroxy group.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
10384-00-6 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1-hydroxy-2,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10-12(15(19)16(11)21-2)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 |
InChI-Schlüssel |
KHFQPAMXJRRXJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



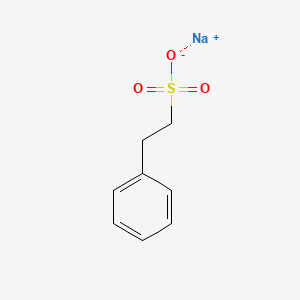
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)


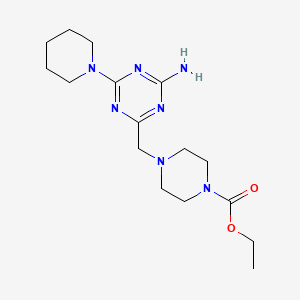
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
